AChE Inhibition Potency: 3-Hydroxytacrine Exhibits ~8-Fold Lower Activity Than Tacrine in Human Erythrocyte Assays
In a direct head-to-head comparison using human red blood cell acetylcholinesterase (AChE), 3-hydroxytacrine (compound 4) demonstrated an IC50 of 78 nM, which is approximately 8-fold less potent than the parent compound tacrine (IC50 ~10 nM) [1]. The inhibitory activity of 3-hydroxytacrine was similar to that of other hydroxylated metabolites, including 1-hydroxytacrine (velnacrine) and 4-hydroxytacrine [1]. A separate vendor-reported assay indicates an IC50 of 4.8 μM for 3-hydroxytacrine against AChE, further confirming its reduced potency relative to tacrine (IC50 109-122 nM) [2][3]. This quantitative difference establishes 3-hydroxytacrine as a distinct pharmacological entity, not a bioequivalent substitute for tacrine.
| Evidence Dimension | In vitro acetylcholinesterase (AChE) inhibition |
|---|---|
| Target Compound Data | IC50 = 78 nM (human erythrocyte AChE); IC50 = 4.8 μM (vendor-reported AChE) |
| Comparator Or Baseline | Tacrine: IC50 ≈ 10 nM (human erythrocyte AChE); IC50 = 109-122 nM (vendor-reported) |
| Quantified Difference | Approximately 8-fold less potent; 3-hydroxytacrine IC50 78 nM vs. tacrine IC50 ~10 nM |
| Conditions | Human red blood cell acetylcholinesterase assay |
Why This Matters
This potency differential confirms that 3-hydroxytacrine cannot be used interchangeably with tacrine in dose-response studies and requires compound-specific calibration in AChE inhibition assays.
- [1] Pool, W. F., Woolf, T. F., Reily, M. D., Caprathe, B. W., Emmerling, M. R., & Jaen, J. C. (1996). Identification of a 3-hydroxylated tacrine metabolite in rat and man: metabolic profiling implications and pharmacology. Journal of Medicinal Chemistry, 39(15), 3014-3018. View Source
- [2] Bertin Bioreagent. Hydroxytacrine (maleate) Product Datasheet. CAT N°: 18508. View Source
- [3] BindingDB. Ki Summary: Acetylcholinesterase - BDBM8961. View Source
